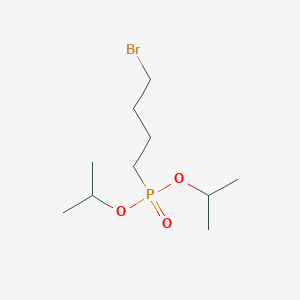

Dipropan-2-yl (4-bromobutyl)phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-di(propan-2-yloxy)phosphorylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO3P/c1-9(2)13-15(12,14-10(3)4)8-6-5-7-11/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGNOGVOEARYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CCCCBr)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60772312 | |

| Record name | Dipropan-2-yl (4-bromobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60772312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147461-17-4 | |

| Record name | Dipropan-2-yl (4-bromobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60772312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dipropan 2 Yl 4 Bromobutyl Phosphonate and Analogues

Established Synthetic Pathways to Phosphonate (B1237965) Esters

The synthesis of phosphonate esters is a well-developed field, with several classical reactions being routinely employed. These methods provide reliable routes to compounds like Dipropan-2-yl (4-bromobutyl)phosphonate by forming the characteristic phosphorus-carbon (P-C) and phosphorus-oxygen-carbon (P-O-C) bonds.

Michaelis-Arbuzov Reaction and its Strategic Application in Bromobutyl Phosphonate Synthesis

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, stands as a cornerstone for the synthesis of phosphonates. wikipedia.orgeurekaselect.com This reaction is highly versatile for creating a stable phosphorus-carbon bond. eurekaselect.com The fundamental mechanism involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide to yield a pentavalent phosphorus species. wikipedia.org

The process is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org In a subsequent step, a halide anion, displaced in the initial attack, performs a nucleophilic (SN2) attack on one of the alkyl groups of the phosphonium salt. wikipedia.orgorganic-chemistry.org This second step results in the dealkylation of the intermediate and the formation of the final phosphonate ester and a new alkyl halide. wikipedia.org

For the specific synthesis of this compound, this strategy would typically involve the reaction of triisopropyl phosphite with an excess of 1,4-dibromobutane. The excess of the dihalide is necessary to favor the mono-phosphonylation product over the diphosphonated species. The reaction generally requires elevated temperatures, often between 120°C and 160°C, to proceed effectively. wikipedia.org While traditionally applied to primary alkyl halides, recent advancements have explored radical-based alternatives to broaden the reaction's scope and improve functional group tolerance under milder, room-temperature conditions. chinesechemsoc.orgchinesechemsoc.org

Table 1: Michaelis-Arbuzov Reaction Parameters

| Parameter | Description | Typical Conditions for Bromobutyl Phosphonates |

|---|---|---|

| Phosphorus Reactant | Trivalent phosphorus ester | Triisopropyl phosphite |

| Alkyl Halide | Substrate containing a leaving group | 1,4-dibromobutane (in excess) |

| Mechanism | SN2 attack by phosphorus, followed by SN2 dealkylation | Formation of a phosphonium salt intermediate |

| Temperature | Heat is often required to drive the reaction | 120°C - 160°C wikipedia.org |

| Key Bond Formed | Phosphorus-Carbon (P-C) bond | P-CH₂(CH₂)₃Br |

Utilization of H-Phosphonate Derivatives as Precursors in Esterification

H-Phosphonates, also known as phosphonous acids, are versatile intermediates in organophosphorus chemistry due to their unique chemical properties. mdpi.com They exist in a tautomeric equilibrium between a tetracoordinate P(V) form (H-phosphonate) and a trivalent P(III) form (phosphite), which allows them to function as either electrophiles or nucleophiles. mdpi.comresearchgate.net

The synthesis of phosphonate diesters can be achieved through the esterification of H-phosphonate monoesters. A common method involves the transesterification of a readily available H-phosphonate diester, such as diphenyl H-phosphonate (DPHP), with an alcohol. frontiersin.org The electron-withdrawing nature of the phenyl groups in DPHP makes the phosphorus center sufficiently electrophilic to react with alcohols, including complex nucleosides, under mild conditions. frontiersin.org

Another modern approach for generating H-phosphonate precursors is the microwave-assisted alcoholysis of bis(2,2,2-trifluoroethyl) phosphonate (BTFEP). mdpi.com This method allows for the rapid synthesis of various dialkyl H-phosphonates under additive-free conditions, requiring only stoichiometric amounts of the desired alcohol. mdpi.com Once the target H-phosphonate is formed, it can be converted into the final phosphonate product through various coupling and oxidation reactions. researchgate.net

Nucleophilic Substitution Reactions in the Formation of Brominated Alkylphosphonates

Nucleophilic substitution is a fundamental reaction class in organic chemistry that underpins many synthetic routes to alkylphosphonates. libretexts.orglibretexts.org The formation of brominated alkylphosphonates relies on these reactions, where a nucleophile displaces a leaving group from a carbon atom. libretexts.org

The Michaelis-Arbuzov reaction itself is a sequence of two SN2 nucleophilic substitutions. wikipedia.org The initial step is the attack of the nucleophilic phosphite on the alkyl halide, and the final step is the attack of the halide anion on the phosphonium intermediate. wikipedia.org

Alternatively, a pre-formed phosphonate anion can act as the nucleophile, attacking an alkyl halide such as 1,4-dibromobutane. This approach requires the generation of the phosphonate carbanion, which can then displace a bromide ion to form the C-P bond. Furthermore, palladium-catalyzed cross-coupling reactions between H-phosphonate diesters and alkyl or aryl halides represent a powerful method for C-P bond formation via a nucleophilic substitution mechanism at the phosphorus center. organic-chemistry.org The choice of mechanism, whether SN1 or SN2, depends on the substrate, nucleophile, and reaction conditions. libretexts.orglibretexts.org For primary halides like 4-bromobutane derivatives, the SN2 pathway, characterized by a single-step, backside attack, is generally favored. libretexts.org

Mitsunobu Reaction Protocols for Phosphonate Ester Synthesis

The Mitsunobu reaction provides a mild and efficient method for forming esters from primary or secondary alcohols and acidic pronucleophiles. wikipedia.orgorganic-chemistry.org It operates via a redox condensation mechanism involving triphenylphosphine (B44618) (TPP) and a dialkylazodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, making it valuable in stereoselective synthesis. organic-chemistry.org

In the context of phosphonate synthesis, the Mitsunobu reaction is used to form the P-O-C ester linkages. The reaction can condense a phosphonic acid with an alcohol. google.com For the synthesis of this compound, (4-bromobutyl)phosphonic acid would be reacted with propan-2-ol in the presence of TPP and DEAD/DIAD.

The mechanism begins with the formation of a betaine (B1666868) intermediate from TPP and the azodicarboxylate, which then deprotonates the acidic phosphonic acid. wikipedia.org The resulting phosphonate anion is activated, and the alcohol reacts to form the desired phosphonate diester. google.comumich.edu While the reaction has been successfully applied to phosphonic acids, yields can sometimes be moderate, and careful optimization of conditions may be required. google.com

Table 2: Comparison of Synthetic Reactions for Phosphonate Esters

| Reaction | Key Reactants | Bond Formed | Key Features |

|---|---|---|---|

| Michaelis-Arbuzov | Trialkyl phosphite, Alkyl halide | P-C | Forms the core phosphorus-carbon bond; often requires heat. wikipedia.org |

| H-Phosphonate Esterification | H-phosphonate, Alcohol | P-O-C | Utilizes versatile H-phosphonate intermediates for ester formation. researchgate.netfrontiersin.org |

| Nucleophilic Substitution | Nucleophile (e.g., phosphite), Electrophile (e.g., alkyl halide) | P-C or other | Fundamental mechanism underlying many synthetic steps. libretexts.org |

| Mitsunobu Reaction | Phosphonic acid, Alcohol, TPP, DEAD/DIAD | P-O-C | Mild conditions; results in inversion of alcohol stereochemistry. wikipedia.orgorganic-chemistry.org |

Advancements in Green Chemistry Approaches for Phosphonate Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of solvent-free conditions, aim to reduce waste, minimize energy consumption, and avoid hazardous substances.

Solvent-Free Reaction Conditions and Their Mechanistic Implications

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry for phosphonate synthesis. By eliminating the solvent, these methods can lead to higher reaction rates, simplified workup procedures, and a reduction in chemical waste. nih.govmdpi.com

Several successful solvent-free approaches to phosphonate synthesis have been developed:

Addition of H-phosphonates: The hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates proceeds smoothly at room temperature under solvent-free conditions, yielding β-trifluoromethyl-substituted phosphonates in good yields. rsc.orgrsc.org The liquid nature of the diethyl phosphonate reactant allows it to function as the reaction medium. rsc.org

Ultrasound-Assisted Synthesis: The coupling of an aldehyde, an amine, and triethyl phosphite to form α-aminophosphonates can be efficiently catalyzed by 1-hexanesulphonic acid sodium salt under solvent-free conditions using ultrasound irradiation. This method offers clean conversion and easy workup. nih.gov

Thermal, Catalyst-Free Reactions: Phosphinothioates and related compounds can be synthesized in nearly quantitative yields by simply heating disulfides with dialkylphosphites at 50°C for a few minutes without any solvent or catalyst. mdpi.com

Mechanistically, solvent-free conditions can alter reaction pathways. The high concentration of reactants can accelerate the reaction rate. In some cases, one of the liquid reactants can act as the solvent, while in others, the reaction occurs between solids or melts. The absence of a solvent eliminates competing interactions between the solvent and reactants or catalysts, potentially leading to higher selectivity and efficiency.

Ultrasound-Assisted Synthetic Strategies for Enhanced Efficiency

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, offers significant advantages over traditional methods, including faster reaction rates, higher yields, and purer products. researchgate.netrsc.org These benefits stem from the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid irradiated with high-power ultrasound. youtube.com This collapse generates localized "hotspots" with transient high temperatures and pressures, which can dramatically accelerate chemical transformations. youtube.com

Ultrasound-assisted synthesis is considered an eco-friendly approach as the energy is transmitted directly through the reaction medium via sonic waves. rsc.org This technique has been successfully applied to various reactions for synthesizing organophosphorus compounds, such as the Kabachnik-Fields condensation and the Pudovik reaction, often leading to the formation of α-aminophosphonates and α-hydroxyphosphonates. researchgate.netresearchgate.net The benefits are particularly notable in heterogeneous reactions, where ultrasound can clean and activate the surface of metal reagents or catalysts, but it is also effective for homogeneous reactions. youtube.com For instance, the synthesis of novel α-aminosubstituted phosphonates using a Lewis acid catalyst was shown to be highly efficient under ultrasonic irradiation at room temperature, with reactions completing in approximately 40 minutes. researchgate.netnih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of α-Aminophosphonates

| Reaction Method | Catalyst | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | SiO₂-CeCl₃·7H₂O | 50 °C | 6-18 hours | 78% | rsc.org |

| Ultrasound-Assisted | SiO₂-CeCl₃·7H₂O | 50 °C | 40 minutes | 85% | rsc.org |

Microwave-Promoted Reactions in Phosphonate Compound Formation

Microwave (MW) irradiation has emerged as a powerful and green tool in synthetic chemistry, capable of transferring energy directly into a reaction mixture. rsc.org This direct heating method often results in remarkable accelerations of reaction rates, leading to significantly shorter reaction times, high efficiency, and excellent yields compared to conventional heating. mdpi.comnih.gov

The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, is a key method for forming P-C bonds. organic-chemistry.org Under microwave irradiation, this reaction can achieve quantitative yields in under 10 minutes. organic-chemistry.org Innovations in this area include the use of Pd(OAc)₂ catalysts without the need for separately added phosphine (B1218219) ligands, as the H-phosphonate reagent itself can serve as a ligand precursor. mdpi.com The Kabachnik-Fields reaction for synthesizing α-aminophosphonates also benefits greatly from microwave assistance, with some protocols achieving high yields in minutes under solvent-free and catalyst-free conditions, further enhancing the environmental friendliness of the process. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Hirao and Kabachnik-Fields Reactions

| Reaction Type | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Kabachnik-Fields | Conventional (Ambient Temp) | Solvent-free, Catalyst | 6 hours | 72-85% | rsc.org |

| Kabachnik-Fields | Microwave-Assisted | Solvent-free, Catalyst, 300W | 5 minutes | 89-94% | rsc.org |

| Hirao Reaction | Conventional Heating | With Solvent | ~15 hours | ~70% | rsc.org |

| Hirao Reaction | Microwave-Assisted | Solvent-free | 6-7 minutes | >80% | rsc.org |

Electrochemical and Light-Mediated Methodologies in Organophosphorus Synthesis

Modern synthetic chemistry is increasingly turning to electrochemical and photochemical methods as sustainable alternatives that can offer unique reactivity and selectivity.

Electrochemical Synthesis: Electrosynthesis uses electrical energy to drive non-spontaneous chemical reactions, offering a high degree of control over reaction conditions. beilstein-journals.orgnih.gov A basic electrochemical setup consists of an anode and a cathode in an electrolytic cell, with carbon and platinum being common electrode materials for organophosphorus synthesis. beilstein-journals.org These methods are recognized as a powerful tool for sustainable organic synthesis. utah.edu Electrochemical techniques have been employed for the formation of various organophosphorus compounds, including the creation of N-P bonds through the reaction of carbazoles with diphenylphosphine (B32561) in an undivided cell. beilstein-journals.org While direct electrolysis can face kinetic barriers, the use of redox mediators can facilitate challenging transformations at milder potentials. nih.govutah.edu

Light-Mediated Synthesis: Photochemical reactions utilize light to initiate chemical transformations, often under very mild conditions. In organophosphorus chemistry, visible-light illumination has been used to smoothly convert diaryliodonium salts and phosphites into a variety of aryl phosphonates. organic-chemistry.org Another innovative approach involves a photocatalyst-free method where a carbonate anion assists in the photochemical activation of C-X bonds in aryl halides. organic-chemistry.org This generates aryl radicals that can then react to form C-P bonds with excellent reactivity and broad functional group tolerance, avoiding the need for expensive and potentially toxic photocatalysts. organic-chemistry.org

Development and Application of Green Catalysts or Catalyst-Free Processes

The principles of green chemistry encourage the use of catalysts to enhance reaction efficiency and the development of processes that avoid catalysts altogether to minimize waste. rsc.orgresearchgate.net

Green Catalysts: Green catalysts are designed to improve reaction efficiency, lower energy consumption, and reduce the formation of byproducts. drpress.org In phosphonate synthesis, various materials have been employed as green catalysts. These include reusable, solid-supported catalysts like silica-supported cerium(III) chloride (SiO₂-CeCl₃·7H₂O), which has proven effective in the synthesis of carbamoylphosphonates. rsc.org Nanomaterials, such as nano zinc oxide (ZnO), are also used as non-toxic catalysts for reactions like the Kabachnik-Fields synthesis of α-aminophosphonates. rsc.org The reusability of these catalysts is a significant advantage, as demonstrated by a SiO₂–LaCl₃ catalyst which maintained high yield after eight cycles in an α-aminophosphonate synthesis. rsc.org

Catalyst-Free Processes: Eliminating the catalyst from a reaction is often the most desirable green approach, as it prevents waste associated with the catalyst and its ligands, which may contain transition metals. rsc.org The development of catalyst-free syntheses for phosphonates has advanced significantly, often in conjunction with alternative energy sources. For example, the microwave-assisted Kabachnik-Fields reaction can proceed with high yields in short reaction times under solvent-free and catalyst-free conditions. nih.gov Such methods simplify product purification and align with the goals of sustainable chemistry. rsc.orgaithor.com

Sol-Gel Processes for the Preparation of Phosphonate-Containing Hybrid Materials

The sol-gel process is a versatile and green method for synthesizing organic-inorganic hybrid materials under mild conditions, typically at room temperature using water or alcohol as solvents. mdpi.com The process involves the conversion of molecular precursors (e.g., metal alkoxides) into a colloidal solution (the "sol"), which then undergoes gelation to form a continuous network (the "gel"). mdpi.com

This technique allows for the incorporation of phosphonate groups into an inorganic matrix, such as silica (B1680970) or titania, creating Class II hybrid materials where the organic and inorganic components are linked by strong covalent or ionocovalent bonds (e.g., Si-O-P or M-O-P). beilstein-journals.orgacademie-sciences.fr The synthesis can proceed through hydrolytic or non-hydrolytic pathways. mdpi.com Non-hydrolytic sol-gel routes, involving the condensation of a phosphonic acid with a metal alkoxide, have been used to prepare materials like mesoporous TiO₂–octylphosphonate hybrids. beilstein-journals.org The resulting materials can be tailored for specific applications by controlling parameters such as the phosphorus-to-metal (P/M) ratio, which influences the structure and properties of the hybrid network. mdpi.comacademie-sciences.fr These phosphonate-containing hybrids exhibit high thermal stability and can be designed to have specific porosities for applications in catalysis and separation. academie-sciences.frresearchgate.net

Synthesis of Functionalized Derivatives and Analogues of this compound

Preparation of Corresponding Phosphonic Acids via Ester Dealkylation

A critical transformation for functionalizing phosphonate esters such as this compound is the dealkylation of the ester groups to yield the corresponding phosphonic acid. This conversion is essential for many applications and can be achieved through several methods.

The most prominent and widely used method is the McKenna reaction, which involves the silyldealkylation of dialkyl phosphonates using bromotrimethylsilane (B50905) (BTMS), followed by a simple workup with an alcohol (e.g., methanol) or water to produce the phosphonic acid. nih.gov This procedure is favored for its mild conditions, high yields, and excellent chemoselectivity, as it is compatible with a wide range of functional groups. nih.gov

The efficiency of the BTMS dealkylation can be dramatically enhanced through the use of microwave irradiation. nih.gov Studies on a series of dialkyl methylphosphonates, including diisopropyl esters, showed that MW-assisted BTMS reactions were up to >100 times faster than their conventionally heated counterparts, often reaching completion within minutes. nih.gov For example, the dealkylation of a diisopropyl ester at 80 °C was complete in just 2 minutes in sulfolane (B150427) under microwave heating. nih.gov

Alternative dealkylation strategies include:

Acid-catalyzed hydrolysis: Brønsted acids like trifluoromethyl sulfonic acid (TfOH) can effectively catalyze the hydrolysis of phosphonate esters to phosphonic acids. acs.org This can be performed in the presence of water (a "wet" process) at elevated temperatures or, for specific esters like di-tert-butyl phosphonates, under milder, anhydrous conditions (a "dry" process). acs.org

Chlorotrimethylsilane: High yields for dealkylation can also be achieved using trimethylchlorosilane, provided the reaction is conducted in a sealed vessel with a compatible solvent at elevated temperatures (90-140 °C). google.com

Table 3: Selected Methods for the Dealkylation of Dialkyl Phosphonates

| Ester Type | Reagent | Conditions | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| Diethyl Ester | BTMS (MW-assisted) | Acetonitrile, 40 °C | 6-15 min | Quantitative Silyldealkylation | nih.gov |

| Diisopropyl Ester | BTMS (MW-assisted) | Sulfolane, 80 °C | 2 min | Quantitative Silyldealkylation | nih.gov |

| Diisopropyl Ester | BTMS (MW-assisted) | Acetonitrile, 80 °C | 20-30 min | Quantitative Silyldealkylation | nih.gov |

| Dibenzyl Ester | TfOH (cat.) | Toluene, 80 °C | Not specified | High Yield | acs.org |

| Generic Dialkyl Ester | Me₃SiCl | Solvent, sealed vessel, 90-140 °C | 2-60 hours | High Yield | google.com |

Strategic Manipulation of the Bromine Moiety for Diversified Chemical Scaffolds

The bromine atom in this compound and related structures is a versatile functional handle that can be readily transformed into a variety of other chemical entities through nucleophilic substitution reactions. This strategic manipulation allows for the generation of a wide array of chemical scaffolds, expanding the synthetic utility of these phosphonate building blocks.

The terminal bromine atom is susceptible to displacement by a range of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For instance, reaction with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts. sikemia.com This transformation is useful for introducing a charged moiety into the molecule, which can have implications for its biological activity or physical properties.

Furthermore, the bromine can be displaced by other nucleophiles to introduce different functionalities. Common nucleophilic substitution reactions that are applicable to this system include:

Azide (B81097) Substitution: Reaction with sodium azide (NaN₃) introduces an azido (B1232118) group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles.

Cyanide Substitution: Treatment with potassium cyanide (KCN) or sodium cyanide (NaCN) results in the formation of a nitrile. researchgate.netmetu.edu.tr This extends the carbon chain by one atom and provides a functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Intramolecular Cyclization: The 4-bromobutyl chain presents the possibility of intramolecular cyclization to form a five-membered ring. While direct literature on the intramolecular cyclization of this compound is not prevalent, the general principle of intramolecular reactions on similar bromo-functionalized compounds is a well-established synthetic strategy. rsc.org Such a reaction would lead to the formation of a phosphacyclopentane oxide ring system, a valuable scaffold in its own right.

The following table summarizes some of the potential transformations of the bromine moiety in a generic dialkyl (4-bromobutyl)phosphonate.

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Scaffold |

| Tertiary Amine | Trimethylamine | Quaternary Ammonium Salt | Cationic Phosphonate |

| Azide Ion | Sodium Azide | Azide | Aminoalkylphosphonate (after reduction), Triazolylphosphonate |

| Cyanide Ion | Potassium Cyanide | Nitrile | Cyanoalkylphosphonate, Carboxyalkylphosphonate (after hydrolysis) |

| Intramolecular | Base | Phosphacyclopentane Oxide | Cyclic Phosphonate |

Synthesis of Related Alkyl Bromophosphonate Esters (e.g., Diethyl (4-bromobutyl)phosphonate)

The synthesis of this compound and its analogues is most commonly achieved through the Michaelis-Arbuzov reaction. nih.govnih.govchemicalbook.com This powerful and widely used method involves the reaction of a trialkyl phosphite with an alkyl halide. nih.gov For the synthesis of Diethyl (4-bromobutyl)phosphonate, the reactants are triethyl phosphite and 1,4-dibromobutane. tcichemicals.comtcichemicals.com

The reaction proceeds via an Sₙ2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on one of the electrophilic carbon atoms of 1,4-dibromobutane. nih.gov This forms a phosphonium salt intermediate. In the subsequent step, the bromide ion attacks one of the ethyl groups of the phosphonium salt, leading to the formation of the Diethyl (4-bromobutyl)phosphonate and bromoethane (B45996) as a byproduct. nih.gov

A general procedure for the synthesis of Diethyl (4-bromobutyl)phosphonate involves heating a mixture of triethyl phosphite and an excess of 1,4-dibromobutane. The use of an excess of the dihalide is crucial to minimize the formation of the disubstituted byproduct where both bromine atoms have reacted with the phosphite. The reaction is typically carried out at elevated temperatures, and the product can be purified by distillation under reduced pressure. orgsyn.org

The following table outlines the key components and general conditions for the synthesis of Diethyl (4-bromobutyl)phosphonate via the Michaelis-Arbuzov reaction.

| Reactant 1 | Reactant 2 | Reaction Type | General Conditions | Product |

| Triethyl Phosphite | 1,4-Dibromobutane | Michaelis-Arbuzov Reaction | Heating, neat or in a high-boiling solvent | Diethyl (4-bromobutyl)phosphonate |

The synthesis of the title compound, this compound, would follow a similar protocol, substituting triethyl phosphite with triisopropyl phosphite. The general principles of the Michaelis-Arbuzov reaction would still apply, though reaction conditions such as temperature and reaction time might need to be optimized for the specific reactants.

Chemical Reactivity and Mechanistic Investigations of Dipropan 2 Yl 4 Bromobutyl Phosphonate

Fundamental Reaction Pathways of Phosphonate (B1237965) Esters

The chemical behavior of dipropan-2-yl (4-bromobutyl)phosphonate is characterized by several key reaction pathways common to phosphonate esters. These include the cleavage of the ester bonds, substitution at the alkyl halide, and reactions involving the phosphorus center itself.

Hydrolytic Stability and Mechanism of Ester Bond Cleavage

The stability of the diisopropoxyphosphinyl group is a critical aspect of the molecule's chemistry. Phosphonate esters, while generally more resistant to hydrolysis than their carboxylate counterparts, can undergo cleavage of the P-O-C (ester) bonds under certain conditions.

The hydrolysis of phosphonate esters can proceed through different mechanisms depending on the reaction conditions, such as pH. youtube.com Under acidic conditions, the reaction typically involves protonation of the phosphoryl oxygen, which activates the phosphorus atom toward nucleophilic attack by water. youtube.comic.ac.uk This is followed by the cleavage of the alkyl-oxygen bond (AAL1 mechanism) or the acyl-oxygen bond (AAC2 mechanism). youtube.comic.ac.uk The AAL1 pathway involves the formation of a carbocation, which is more likely with bulky alkyl groups like isopropyl that can stabilize a positive charge. The AAC2 mechanism involves a direct nucleophilic attack on the phosphorus atom.

Under basic conditions, hydrolysis occurs via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, leading to a pentacoordinate intermediate or transition state. libretexts.org Subsequent elimination of an alkoxide (isopropoxide in this case) cleaves the ester bond. The rate of hydrolysis is influenced by factors such as steric hindrance from the isopropyl groups and the electronic nature of the substituents. nih.gov The partial hydrolysis of phosphonate esters can be controlled, for instance, by adjusting the acid concentration during a reaction, leading to a mixture of partially and fully hydrolyzed species. nih.gov

Table 1: General Mechanisms of Ester Hydrolysis

| Mechanism | Conditions | Key Feature |

|---|---|---|

| Acid-Catalyzed (AAC2) | Acidic | Bimolecular attack of water on the protonated ester. |

| Acid-Catalyzed (AAL1) | Acidic | Unimolecular formation of a carbocation from the protonated ester. youtube.com |

| Base-Catalyzed (BAC2) | Basic | Bimolecular attack of hydroxide on the ester. |

This table presents generalized mechanisms for ester hydrolysis.

Nucleophilic Substitution at the Bromine-Bearing Carbon Chain

The 4-bromobutyl chain provides a reactive site for nucleophilic substitution reactions (SN2). The carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at the terminus of the butyl chain.

A classic example of this reactivity is the Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. youtube.com While this compound is the product of such a reaction, its terminal bromine can further react with other nucleophiles. For instance, reaction with another equivalent of a phosphite could lead to a bis(phosphonate). More commonly, it can react with amines, thiols, azides, or cyanides to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds.

The efficiency of these substitution reactions can be influenced by the choice of solvent, temperature, and the nature of the nucleophile. The phosphonate group itself, being bulky, might exert some steric hindrance, but its electronic effect is generally not significant enough to deactivate the electrophilic carbon.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Functional Group |

|---|---|

| R-NH₂ (Amine) | Secondary or Tertiary Amine |

| R-SH (Thiol) | Thioether |

| N₃⁻ (Azide) | Alkyl Azide (B81097) |

This table illustrates potential transformations of the 4-bromobutyl group via SN2 reactions.

Reactivity of the Phosphonate Group: P-C Bond and P=O Reactivity

The phosphorus-carbon (P-C) bond in phosphonates is known for its high stability and is generally resistant to cleavage. hach.com This bond is a defining feature of phosphonates and distinguishes them from phosphate (B84403) esters, which contain a more labile P-O-C linkage. phosphonates.org Cleavage of the P-C bond typically requires harsh conditions or specific enzymatic or catalytic activation. nih.govnih.gov For instance, some bacterial enzymes can cleave the P-C bond to utilize phosphonates as a phosphorus source. nih.gov In a laboratory setting, cleavage might be achieved under strongly acidic conditions or via radical mechanisms. nih.gov

The phosphoryl group (P=O) is a dominant feature of the phosphonate moiety. The oxygen atom is nucleophilic and can be protonated or coordinate to Lewis acids. The phosphorus atom itself is electrophilic and is the site of attack in reactions like hydrolysis or reduction. The P=O bond's high polarity and the energy released upon its formation often act as a driving force for many reactions in organophosphorus chemistry.

Detailed Mechanistic Studies of Specific Transformations

Elucidation of Reaction Intermediates and Transition State Structures

Phosphoryl transfer reactions, such as hydrolysis, are proposed to proceed through a limited number of mechanistic pathways, primarily associative (addition-elimination) or concerted (SN2-like). libretexts.org

Associative Mechanism: This pathway involves the formation of a pentavalent phosphorane intermediate. libretexts.org The nucleophile adds to the phosphorus center, forming a trigonal bipyramidal structure, which then expels the leaving group to yield the product.

Concerted (SN2-like) Mechanism: In this mechanism, bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously through a single pentavalent transition state. tamu.edu There is no stable intermediate.

The actual mechanism often lies on a continuum between these two extremes. The structure of the transition state—whether it is more "loose" (dissociative, with significant bond breaking) or "tight" (associative, with significant bond making)—can be probed using kinetic isotope effects and linear free-energy relationships. tamu.edunih.gov For many phosphonate and phosphate ester reactions, the transition state is found to be largely associative in character. nih.gov

In reactions involving the alkyl chain, such as SN2 displacement of the bromide, the transition state involves a trigonal bipyramidal arrangement around the carbon atom under attack.

Kinetic and Thermodynamic Aspects Governing Phosphonate Reactivity

The kinetics of phosphonate reactions are governed by the activation energy required to reach the transition state. For hydrolysis, this barrier is influenced by the steric bulk of the ester groups (isopropyl groups are more hindering than ethyl or methyl) and the electronic properties of the substituents. nih.gov

Thermodynamic data for specific phosphonate compounds are not always available, but general trends can be noted. The hydrolysis of a phosphonate ester to its corresponding phosphonic acid is typically a thermodynamically favorable process, driven by the formation of strong P-O-H bonds. researchgate.net Similarly, nucleophilic substitution reactions at the bromobutyl chain are generally exothermic, particularly when a weak C-Br bond is replaced by a stronger bond, such as C-N or C-C.

The reactivity of the P=O group is also a key thermodynamic consideration. Its formation is a powerful driving force in reactions like the Arbuzov reaction, where a P(III) species is converted to a P(V) species. youtube.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl (4-bromobutyl)phosphonate |

| Glucose-6-phosphate |

| Isopentenyl diphosphate |

| Phosphoric acid |

| Phosphorus pentachloride |

| Acetic acid |

| Guanidine |

| Tetraethyl propylene (B89431) diphosphonate |

| Triethyl phosphite |

| Dibutyl ((phenylamino)(2-(p-tolylethynyl)phenyl)methyl)phosphonate |

| Dibenzyl phosphite |

| Diethyl phosphite |

| Diisopropyl phosphonate |

| trans-Cinnamaldehyde |

Role of this compound in Catalysis and Ligand Design

This compound and its structural analogues, such as diethyl (4-bromobutyl)phosphonate, are versatile chemical building blocks. Their bifunctional nature, featuring a reactive carbon-bromine bond and a phosphonate ester group, makes them valuable precursors for the synthesis of specialized ligands used in transition metal catalysis. The phosphonate group often serves as a robust anchoring moiety for immobilizing catalytic complexes on solid supports or as a functionality to modulate the electronic properties of the ligand.

The primary role of this compound in ligand design stems from its use as an alkylating agent to introduce a phosphonate-terminated tether onto a chelating scaffold. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the covalent attachment of the (4-phosphonobutyl) group to various ligand frameworks, such as bipyridines, catechols, and amines. While specific literature on the diisopropyl derivative is limited, the reactivity of the closely related diethyl (4-bromobutyl)phosphonate is well-documented and serves as a direct proxy.

A prominent application is in the synthesis of phosphonate-functionalized 2,2'-bipyridine (B1663995) (bipy) ligands. These ligands are crucial in coordination chemistry and are widely used in homogeneous and heterogeneous catalysis. The synthesis typically involves the alkylation of a nucleophilic bipyridine derivative with the bromoalkylphosphonate. The resulting ligand can then coordinate with a transition metal, such as rhodium, to form a catalytically active complex. These complexes have been successfully used in hydrogenation reactions. scispace.com

For instance, rhodium complexes bearing phosphonate-containing bipyridine ligands have been immobilized on titanium oxide supports. The phosphonate group acts as a stable anchor, binding strongly to the metal oxide surface. This heterogenization of a homogeneous catalyst facilitates catalyst recovery and reuse, a key principle of green chemistry. One such system was used for the selective reduction of the carbon-carbon double bond in 6-methyl-5-hepten-2-one. scispace.com

Similarly, this precursor can be used to synthesize ligands for other applications. Research has shown the synthesis of new catecholate ligands bearing phosphonate anchoring groups. uci.edu These ligands are designed to bind to metal oxide surfaces for applications in electrocatalysis and dye sensitization. uci.edu The synthesis involves creating a catechol derivative with a reactive site that can displace the bromide from a bromoalkylphosphonate, thereby tethering the phosphonate group to the catechol ring. uci.edu These examples underscore the role of bromoalkylphosphonates as essential precursors for a diverse range of functional ligands.

| Ligand Type | Precursor | Reaction Type | Application of Resulting Ligand/Complex | Reference |

|---|---|---|---|---|

| Phosphonate-tethered 2,2'-bipyridine | Diethyl (4-bromobutyl)phosphonate (analogue) | Nucleophilic substitution (Alkylation) | Immobilized Rhodium catalyst for selective hydrogenation. | scispace.com |

| Phosphonate-anchored Catechol | Bromoalkylphosphonates | Nucleophilic substitution | Palladium complexes for charge-transfer studies; immobilization on metal oxides. | uci.edu |

| Chiral Amino-Phosphonic Acids | 4-bromobutylphosphonate | Diastereoselective alkylation of a chiral enolate | Potential as bioactive molecules or chiral ligands. |

The phosphonate group is more than just a passive anchor; it can actively influence the catalytic cycle. Its strong electron-withdrawing nature can modulate the electronic properties of the ligand and, consequently, the reactivity of the coordinated metal center. Furthermore, the P=O bond of the phosphonate can act as a Lewis basic site, potentially interacting with the metal center or other species in the catalytic cycle.

In phosphonate-functionalized catecholate-palladium complexes, for example, the electronic properties are significantly perturbed by the phosphonate group. uci.edu Attaching the phosphonate anchor directly to the aromatic ring of the catecholate ligand alters its donor ability. uci.edu However, introducing a methylene (B1212753) spacer between the ring and the phosphonate group helps to electronically isolate the catecholate, demonstrating that the length of the alkyl tether derived from the precursor is a critical design element. uci.edu

While detailed mechanistic studies on catalytic cycles directly involving ligands from this compound are not widely available, the concept of "ligand-assisted" catalysis provides a relevant framework. In some catalytic systems, the ligand is not merely a spectator that holds the metal in place but participates directly in bond-breaking and bond-making steps. For instance, in hydroboration reactions catalyzed by certain lanthanide complexes, the amide ligand has been shown to be "chemically non-innocent." nih.gov The catalytic cycle involves the metal-ligand bond participating in the substrate transformation. nih.gov

By analogy, a phosphonate-tethered ligand could participate in a catalytic cycle in several ways:

Hemilability : The P=O group of the phosphonate tether could reversibly coordinate to the metal center. This would open up a coordination site during one step of the catalytic cycle (e.g., for substrate binding) and then re-coordinate to stabilize a reaction intermediate.

Substrate Activation : The Lewis basic P=O group could act as a proton shuttle or interact with a coordinated substrate molecule, assisting in its activation.

Stabilization of Intermediates : The polar phosphonate group can help to stabilize charged intermediates in the catalytic cycle through non-covalent interactions.

These potential roles highlight the importance of the phosphonate moiety, introduced via precursors like this compound, in the rational design of advanced catalytic systems. The tether provides not only a means for immobilization but also a tool for fine-tuning the electronic and steric environment of the metal center, ultimately influencing the efficiency and selectivity of the catalytic process.

Advanced Applications in Materials Science and Polymer Chemistry

Integration of Phosphonate (B1237965) Moieties into Polymeric Structures

The incorporation of phosphonate groups into polymer backbones or as side chains can significantly enhance material properties, including flame retardancy, adhesion, and biocompatibility. Dipropan-2-yl (4-bromobutyl)phosphonate serves as a key reagent in achieving this functionalization through several synthetic routes.

This compound is particularly well-suited to act as a precursor for initiators used in controlled radical polymerization techniques. The terminal bromine atom on the butyl chain can be transformed into an effective initiating site for Atom Transfer Radical Polymerization (ATRP). For instance, the bromo group allows it to initiate the polymerization of various vinyl monomers, thereby introducing a phosphonate group at one end of the resulting polymer chain.

This approach enables the synthesis of well-defined polymers with a terminal phosphonate group. These functionalized polymers can then be used in a variety of applications, such as surface modification or as macromonomers for the creation of more complex polymer architectures. The general structure of ATRP initiators often contains a halide (like bromine) that can be reversibly activated and deactivated. cmu.edusigmaaldrich.com

Table 1: Potential Monomers for Polymerization using a this compound-derived Initiator

| Monomer Class | Specific Examples | Resulting Polymer Property |

|---|---|---|

| Styrenics | Styrene, 4-chlorostyrene | Hydrophobic, rigid |

| Acrylates | Methyl acrylate, Ethyl acrylate, Butyl acrylate | Flexible, adhesive |

| Methacrylates | Methyl methacrylate (B99206) (MMA), Glycidyl methacrylate | Optically clear, weather resistant |

This table illustrates potential applications based on the known reactivity of similar bromo-initiators in ATRP.

Controlled/"living" radical polymerization (CRP) techniques, such as ATRP and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are instrumental in creating polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers and star polymers.

When a derivative of this compound is used as an initiator in ATRP, it allows for the precise growth of a polymer chain from the phosphonate-containing core. cmu.edu This control is crucial for applications where specific physical and chemical properties are required. For example, phosphonate-terminated polymers can be grafted onto surfaces to modify their properties, or they can self-assemble into nanostructures for applications in nanotechnology.

An alternative to using functionalized initiators is post-polymerization modification, where a pre-existing polymer is chemically altered to introduce new functional groups. nih.gov The reactive nature of the 4-bromobutyl group in this compound makes it an excellent candidate for this strategy.

Polymers containing nucleophilic groups, such as hydroxyls or amines, can be reacted with this compound to graft the phosphonate moiety onto the polymer backbone. This method is highly versatile as it allows for the phosphonate functionality to be introduced onto a wide range of commercially available or custom-synthesized polymers. nih.gov This approach is beneficial for modifying polymers to enhance properties like flame retardancy or adhesion without altering the primary polymerization process. nih.gov

Research and Development in Phosphonate-Based Flame Retardant Technologies

Phosphorus-containing compounds are increasingly utilized as effective, halogen-free flame retardants for a wide variety of polymeric materials. nih.gov Phosphonates, in particular, have been the subject of extensive research due to their versatility and efficacy.

Phosphorus-based flame retardants can exert their fire-retarding effects through actions in both the gas phase and the condensed (solid) phase during combustion. nih.govflameretardants-online.comspecialchem.com

Gas Phase Mechanism: During a fire, some phosphorus compounds can vaporize and decompose in the flame. mdpi.com The resulting phosphorus-containing radicals, such as PO•, PO₂•, and HPO•, act as radical scavengers, interrupting the exothermic chain reactions of combustion by trapping highly reactive H• and OH• radicals. mdpi.comnih.gov This process cools the flame and reduces the supply of flammable gases. specialchem.com

Condensed Phase Mechanism: In the solid polymer, phosphorus compounds can decompose upon heating to form phosphoric acid. flameretardants-online.commdpi.com The phosphoric acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. flameretardants-online.comspecialchem.com This char layer serves as a physical barrier that limits the transport of heat to the underlying polymer, slows the release of flammable volatile compounds, and restricts the access of oxygen to the fuel source. nih.govspecialchem.com

Table 2: Summary of Flame Retardant Mechanisms of Phosphorus Compounds

| Phase | Mechanism of Action | Effect |

|---|---|---|

| Gas Phase | Radical trapping (e.g., PO• captures H• and OH•) | Flame inhibition, cooling of the flame front nih.govmdpi.com |

| Condensed Phase | Catalyzes dehydration of the polymer | Formation of a protective char layer flameretardants-online.comspecialchem.com |

Research in flame retardant technology is focused on designing and synthesizing novel phosphonate structures to improve their efficiency, thermal stability, and compatibility with polymer matrices. A key strategy involves creating reactive flame retardants that can be chemically incorporated into the polymer structure, which prevents them from leaching out over time and can have less of a negative impact on the polymer's mechanical properties.

Recent developments include the synthesis of polyphosphonates and oligomeric phosphonates, which have shown enhanced flame retardant performance in materials like epoxy resins. atlantis-press.comresearchgate.net Another approach is the incorporation of other elements, such as nitrogen, alongside phosphorus to create a synergistic flame-retardant effect. nih.govrsc.org For instance, compounds containing both phosphorus and nitrogen have been shown to be highly effective, often through an intumescent mechanism where the material swells to form a thick, porous char layer. rsc.org The design of novel phosphonates also includes creating structures with high phosphorus content and specific decomposition behaviors tailored to the thermal degradation profile of the target polymer. researchgate.net

Investigation of Synergistic Effects in Multi-Component Flame Retardant Systems

The efficacy of flame retardants is often significantly enhanced through synergistic interactions, where the combined effect of multiple components is greater than the sum of their individual contributions. Brominated phosphonates, such as this compound, are key components in these systems, leveraging a well-established phosphorus/halogen synergism. nih.gov This synergy operates in both the gas phase, where released halogen radicals interrupt the combustion cycle, and the condensed phase, where phosphorus compounds promote the formation of a protective char layer. mdpi.com

Research into multi-component systems has demonstrated that the ratio and type of synergistic agents are critical for performance. For instance, in polyethylene (B3416737) terephthalate (B1205515) (PET), combining a phosphorus source with a bromine source like decabromodiphenylethane (DBDPE) creates a system where the phosphorus compound acts as an acid source to promote charring, while the bromine compound acts as a gas source. mdpi.com Studies have shown that the flame-retardant efficiency of phosphorus is notably higher than that of bromine alone in PET/PC blends, and this effect is further amplified when they are used together. nih.gov

Further investigations into ternary systems, which incorporate a third component, have shown even greater potential. Systems combining aluminum hydroxide (B78521) (ATH), a phosphorus source, and expandable graphite (B72142) (EG) in rigid polyurethane foams (RPUFs) exhibit excellent condensed-phase synergistic effects. nih.gov During combustion, water released from ATH reacts with phosphorus-containing species to form polyphosphates, which then integrate with aluminum oxide and the expanded graphite char to create a highly effective barrier against heat and flammable gases. nih.gov

The table below summarizes findings from studies on various synergistic flame-retardant systems, illustrating the performance enhancements achieved through these multi-component approaches.

| Polymer Matrix | Flame Retardant System | Key Finding | Limiting Oxygen Index (LOI) | UL-94 Rating | Reference |

| Polyethylene Terephthalate (PET) | Zinc Diethyl Hypophosphite (ZDP) / Decabromodiphenylethane (DBDPE) | The ratio of ZDP to DBDPE is crucial for optimizing char yield and thermal stability. | Up to 33.6% | V-0 | mdpi.com |

| Rigid Polyurethane Foam (RPUF) | Aluminum Hydroxide (ATH) / [bis(2-hydroxyethyl)amino]-methyl-phosphonic acid dimethyl ester (BH) / Expandable Graphite (EG) | Ternary system creates a superior char layer with a strong barrier effect. | Enhanced | Not Specified | nih.gov |

| Epoxy Resin (EP) | Ammonium (B1175870) Polyphosphate (APP) / Ionic Liquid Functionalized Imogolite Nanotubes (INTs-PF6-ILs) | Achieved a V-0 rating with only 4 wt% total flame retardant loading due to strong synergistic char formation. | 28.0% | V-0 | mdpi.com |

| Unsaturated Polyester (UP) | Ammonium Polyphosphate (APP) / Aluminum Hypophosphite (AHP) | Hybrids show higher catalytic charring efficiency than APP alone. | Increased by 34.8% | V-0 | researchgate.net |

Phosphonates in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Phosphonates are an important class of compounds in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Their high thermal and chemical stability, which often surpasses that of more common carboxylate-based systems, makes them highly desirable for creating robust and functional materials. nih.gov

Phosphonic Acids as Organic Linkers for Metal-Phosphonate Framework Construction

Phosphonic acids, the parent compounds of phosphonate esters like this compound, are utilized as organic linkers to connect metal ions or clusters, forming the extended network structure of a MOF. researchgate.net A primary advantage of using phosphonate linkers over carboxylates is the stronger bond they form with hard metal ions such as Zr(IV), Al(III), and Fe(III). nih.govresearchgate.net This enhanced bond strength, predicted by Hard and Soft Acid-Base (HSAB) theory, results in MOFs with superior chemical and thermal robustness, a critical feature for applications in harsh environments. nih.gov

The structural diversity of phosphonate MOFs is notable, arising from the multiple protonation states and metal-binding modes available to the phosphonic acid group. d-nb.info This versatility allows for the construction of complex frameworks, including those with one-dimensional (1D) or two-dimensional (2D) inorganic building units. d-nb.info However, the synthesis of porous phosphonate-based MOFs can be challenging, as the coordination modes sometimes favor the formation of dense, layered structures rather than porous three-dimensional ones. aconf.org

| Linker Type | Metal Ion Affinity | Resulting MOF Stability | Structural Characteristics | Reference |

| Phosphonate | Strong affinity for hard metal ions (e.g., Zr⁴⁺, Fe³⁺) | High thermal and chemical stability | Diverse and complex, can form layered or 3D porous structures | nih.govd-nb.info |

| Carboxylate | Broad affinity for various metal ions | Generally lower stability, especially toward water | Well-established, often highly porous structures | nih.gov |

| Phosphinate | Intermediate between phosphonate and carboxylate | Increased stability over carboxylates | Can form isoreticular structures with phosphonates | nih.govresearchgate.net |

Synthetic Strategies for MOF Functionalization with Phosphonate Derivatives

The functionalization of MOFs is key to tailoring their properties for specific applications. For phosphonate-based systems, several synthetic strategies are employed. One effective approach is the "Sterically Hindered Phosphonate Ligand" (SHPL) strategy, which utilizes multi-topic phosphonate ligands with bulky organic backbones to prevent the formation of dense layered structures and promote the creation of porous 3D frameworks. aconf.org

Post-synthetic modification (PSM) offers a pathway to functionalize a pre-existing MOF. Strategies include post-synthetic ligand exchange (PSE), where existing linkers are swapped for new functional ones, and MOF-on-MOF growth, where a layer of a second MOF is grown onto the surface of the first. doaj.orgnih.gov A compound like this compound, with its reactive bromobutyl group, is an ideal candidate for such post-synthetic modifications, allowing for the covalent attachment of other functional molecules to the MOF structure after its initial synthesis.

Contributions to Specialty Chemical Production and Industrial Research

Phosphonates are a versatile class of chemicals with widespread industrial use as scale and corrosion inhibitors, chelating agents, and chemical intermediates. wikipedia.orgchemanalyst.com Their stability in harsh conditions and compatibility with other chemicals make them valuable in numerous formulations. airedale-group.com

Role as Reactive Building Blocks in the Synthesis of Advanced Materials

This compound serves as a reactive building block for creating more complex, high-value molecules and advanced materials. Its structure contains two key reactive sites: the phosphonate ester and the terminal bromine atom. The phosphonate group can be hydrolyzed to the corresponding phosphonic acid, which is a precursor for creating metal-phosphonate MOFs or other coordination polymers as described previously.

The carbon-bromine bond in the 4-bromobutyl chain is a versatile functional handle for a wide range of organic transformations. It can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups (e.g., azides, amines, thiols) to introduce new properties into a target molecule or polymer. This dual reactivity makes it a valuable intermediate in the synthesis of specialty chemicals, including functionalized polymers, surface modifiers, and precursors for pharmaceutical and agrochemical compounds.

Biochemical and Biological Research Perspectives Mechanistic Focus

Mechanistic Studies of Enzyme Interaction and Activity Modulation

The unique combination of a phosphonate (B1237965) group and a reactive alkyl halide makes Dipropan-2-yl (4-bromobutyl)phosphonate a versatile tool for investigating enzyme mechanisms. The phosphonate moiety can act as a mimic of natural phosphate (B84403) substrates, while the bromobutyl chain provides a means for covalent modification of enzyme active sites.

Modulation of Enzyme Activity Involved in Phosphorylation Pathways

Phosphonates are stable isosteres of phosphates and can interact with the active sites of enzymes that process phosphorylated substrates. researchgate.net This mimicry can lead to competitive inhibition, where the phosphonate compound binds to the enzyme's active site, preventing the natural substrate from binding and thus modulating the enzyme's activity. The diisopropyl ester groups on this compound render the molecule more lipophilic than its corresponding phosphonic acid, facilitating its passage across cell membranes. Once inside the cell, intracellular esterases can cleave the isopropyl groups, releasing the active phosphonic acid. This pro-compound strategy is a common approach to deliver charged phosphonates into cells. researchgate.net

The 4-bromobutyl group adds another dimension to its potential as an enzyme modulator. This alkylating agent can react with nucleophilic residues (such as cysteine, histidine, or lysine) in or near the enzyme's active site, leading to irreversible inhibition. This property is particularly useful for identifying and characterizing the active site residues of enzymes involved in phosphorylation pathways.

Table 1: Potential Enzyme Targets for this compound

| Enzyme Class | Rationale for Interaction | Potential Outcome |

| Phosphatases | Phosphonate group mimics phosphate, the natural substrate. | Competitive or irreversible inhibition. |

| Kinases | Can interact with the ATP-binding site or substrate-binding site. | Inhibition of phosphorylation. |

| Glycosyltransferases | The phosphonate can mimic the phosphate group of nucleotide sugar donors. mdpi.com | Inhibition of glycosylation. |

| Proteases | Certain proteases can be targeted by phosphonate analogues of amino acids. etsu.eduebi.ac.uk | Irreversible inhibition via active site modification. |

This table presents hypothetical targets based on the known reactivity of phosphonates and alkyl halides.

Investigation of Phosphonate Compounds as Inhibitors of Kinase Enzymes (e.g., PI3-kinases)

The phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival. etsu.edunih.gov Dysregulation of the PI3K pathway is implicated in various diseases, including cancer, making these enzymes attractive therapeutic targets. nih.gov PI3K inhibitors have been developed as anti-cancer drugs. nih.gov

Phosphonate-containing compounds have been investigated as inhibitors of PI3Ks. The phosphonate group can mimic the phosphate of the natural lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), or interact with the ATP-binding pocket of the kinase. nih.gov While there is no specific data on this compound as a PI3K inhibitor, its structural features suggest a potential mechanism of action. The diisopropyl phosphonate could serve as a scaffold to position the molecule within the kinase's active site. The bromobutyl group could then act as a warhead, forming a covalent bond with a nearby nucleophilic residue, leading to irreversible inhibition. This approach has been used to develop potent and selective kinase inhibitors.

Table 2: Representative Data on Phosphonate-Based Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Reference |

| Pictilisib (GDC-0941) | Pan-class I PI3K | 3 | nih.gov |

| BYL-719 | PI3Kα | 5 | nih.gov |

| Idelalisib | PI3Kδ | 2.5 | nih.gov |

This table shows data for known PI3K inhibitors to provide context for the potential investigation of new phosphonate compounds. The data is not for this compound.

Design and Synthesis of Biologically Relevant Phosphonate Analogues for Mechanistic Probes

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of more complex and specific molecular probes. These probes can be designed to investigate various biochemical pathways with high precision.

Development of Structural Analogues to Elucidate Biochemical Pathways

The 4-bromobutyl group of this compound can be readily displaced by a variety of nucleophiles, allowing for the attachment of different functional groups. This enables the synthesis of a library of phosphonate analogues with diverse properties. For example, attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels would create probes for visualizing enzyme localization, identifying binding partners, or mapping active sites. The synthesis of such probes is a common strategy in chemical biology to study complex biological processes. oup.comnih.gov

The synthesis of haloalkylphosphonates like the diisopropyl ester can be achieved through the Michaelis-Arbuzov reaction, often accelerated by microwave irradiation, from the corresponding dihaloalkane and triisopropyl phosphite (B83602). google.com

Phosphonate Esters as Pro-compounds for Active Phosphonic Acids in Biological Systems

As previously mentioned, the diisopropyl ester form of the phosphonate is a classic pro-compound strategy. researchgate.net Phosphonic acids are typically charged at physiological pH, which limits their ability to cross cellular membranes. By masking the charged phosphonic acid as a neutral ester, the compound can more easily enter cells. Once inside, cellular esterases hydrolyze the ester groups to release the active phosphonic acid. researchgate.net This approach has been successfully used to improve the bioavailability and efficacy of phosphonate-based drugs.

The rate of hydrolysis of the ester can be tuned by varying the alkyl group. Diisopropyl esters are known to be relatively stable but can be cleaved by intracellular enzymes. This property makes this compound a suitable candidate for a pro-compound designed for intracellular delivery of a reactive phosphonic acid. The released (4-bromobutyl)phosphonic acid could then act as a targeted covalent inhibitor.

Table 3: Common Pro-drug Moieties for Phosphonates

| Pro-drug Moiety | Cleavage Mechanism | Released By-product |

| Diisopropyl ester | Esterase-mediated hydrolysis | Isopropanol |

| Pivaloyloxymethyl (POM) | Esterase-mediated hydrolysis | Formaldehyde, Pivalic acid |

| Aryl ester | Esterase-mediated hydrolysis | Phenol derivative |

This table provides examples of common pro-drug strategies for phosphonates to illustrate the context in which this compound could be utilized.

Analytical and Characterization Methodologies in Phosphonate Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of a substance by measuring its interaction with electromagnetic radiation. For a compound like Dipropan-2-yl (4-bromobutyl)phosphonate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organophosphorus compounds. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the chemical environment of the nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR are all informative.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring atoms. The spectrum of this compound is expected to show distinct signals for the protons of the isopropyl groups and the butyl chain. The methine proton of the isopropyl group will appear as a multiplet due to coupling with the adjacent methyl protons and the phosphorus atom. The methyl protons will appear as a doublet. The protons of the butyl chain will exhibit complex splitting patterns due to coupling with each other and with the phosphorus atom.

¹³C NMR Spectroscopy: Carbon-13 NMR is used to determine the number of different carbon atoms in a molecule and their electronic environment. The spectrum will show separate signals for the methyl and methine carbons of the isopropyl groups and for each of the four carbons in the butyl chain. The carbon atoms closer to the electronegative bromine and the phosphonate (B1237965) group will appear at a lower field (higher ppm).

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly valuable for characterizing organophosphorus compounds. It provides direct information about the chemical environment of the phosphorus atom. For this compound, a single resonance is expected in the typical region for phosphonates, and its chemical shift provides confirmation of the phosphorus oxidation state and bonding.

While specific experimental data for this compound is not publicly available, the following table provides representative NMR data for the closely related analogue, Diethyl (4-bromobutyl)phosphonate.

Table 1: Representative NMR Data for Diethyl (4-bromobutyl)phosphonate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 4.10 | q | J = 7.1 | -OCH₂CH₃ |

| 3.42 | t | J = 6.6 | -CH₂Br | |

| 1.95 - 1.70 | m | -PCH₂CH₂CH₂- | ||

| 1.32 | t | J = 7.1 | -OCH₂CH₃ | |

| ¹³C | 61.5 (d) | d | J(C-P) = 6.5 | -OCH₂CH₃ |

| 33.1 | s | -CH₂Br | ||

| 29.8 (d) | d | J(C-P) = 16.0 | -PCH₂CH₂CH₂- | |

| 24.8 (d) | d | J(C-P) = 142.0 | -PCH₂- | |

| 16.4 (d) | d | J(C-P) = 5.9 | -OCH₂CH₃ |

Note: Data is for Diethyl (4-bromobutyl)phosphonate and serves as a representative example. Chemical shifts and coupling constants for this compound will differ.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By analyzing the absorption of IR radiation, a characteristic spectrum is obtained that acts as a molecular "fingerprint."

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980 - 2870 | Strong | C-H (alkane) stretching |

| ~1250 | Strong | P=O (phosphoryl) stretching |

| ~1010 - 950 | Strong | P-O-C stretching |

| ~650 - 550 | Medium-Strong | C-Br stretching |

The presence of a strong band around 1250 cm⁻¹ is particularly indicative of the P=O group, a defining feature of phosphonates.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₁₀H₂₂BrO₃P), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated exact mass can then be compared to the experimentally determined value from HRMS to confirm the molecular formula. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum separated by two mass units, providing further confirmation of the compound's identity.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For phosphonates, both gas and liquid chromatography methods are employed depending on the volatility and polarity of the analyte.

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and thermally stable compounds. lcms.cz In GC, a sample is vaporized and injected into the head of a chromatographic column. lcms.cz The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (an inert gas). lcms.cz

Dialkyl alkylphosphonates, such as this compound, are often amenable to GC analysis. The volatility of the compound allows it to be vaporized without decomposition under the conditions of the experiment. The purity of a sample can be determined by the presence of a single major peak in the chromatogram. The retention time of the peak can be used for identification when compared to a known standard. For quantitative analysis, a calibration curve can be constructed using standards of known concentration. lcms.cz In some cases, derivatization may be necessary to increase the volatility of less volatile phosphonates for GC analysis. nih.govnih.gov

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a type of liquid chromatography that separates molecules based on their size in solution. ufl.edu This technique is particularly useful for characterizing polymers. ufl.edu In GPC, a polymer solution is passed through a column packed with porous gel beads. ufl.edu Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, leading to a longer retention time. ufl.edu

If this compound were to be used as a monomer or a functionalizing agent to create a polymer, GPC would be the primary method to determine the molecular weight distribution of the resulting polymer. By calibrating the GPC system with polymer standards of known molecular weight, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer. This information is crucial as the molecular weight and its distribution significantly influence the physical and mechanical properties of the polymer.

Due to a lack of specific scientific research and analytical data for the chemical compound "this compound" in the public domain, it is not possible to generate a detailed article that adheres to the provided outline.

Extensive searches for experimental data pertaining to the thermal analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry, Microscale Combustion Calorimetry) and surface characterization (X-ray Photoelectron Spectroscopy, Fourier-Transform Infrared Spectroscopy) of "this compound" did not yield any specific results for this particular compound. General information on related substances, such as brominated flame retardants or other phosphonates, cannot be used to accurately describe the specific properties and behaviors of the target compound as requested.

Therefore, to maintain scientific accuracy and strictly adhere to the user's instructions of focusing solely on "this compound," the requested article cannot be produced at this time.

Surface and Solid-State Characterization Methods

X-ray Crystallography and Powder Diffraction for Crystal Structure Elucidation

For instance, in the structural study of a related compound, Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, single-crystal X-ray diffraction was employed to confirm its molecular structure. mdpi.com Crystals suitable for analysis were grown by vapor diffusion. The analysis revealed a centrosymmetric space group (P21/c) and provided detailed insights into the geometry of the molecule. The phosphorus atom was found to adopt a distorted tetrahedral geometry. mdpi.com

Representative Crystallographic Data for a Dialkyl Phosphonate Derivative

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, the following table presents the crystallographic data for Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate as a representative example. mdpi.com

| Parameter | Value |

| Empirical formula | C15H23O4P |

| Formula weight | 300.31 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 16.326(3) Å, α = 90°b = 5.9550(12) Å, β = 107.12(3)°c = 17.185(4) Å, γ = 90° |

| Volume | 1594.3(6) ų |

| Z | 4 |

| Density (calculated) | 1.250 Mg/m³ |

| Absorption coefficient | 0.183 mm⁻¹ |

| F(000) | 640 |

This data is for Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate and serves as a representative example. mdpi.com

Selected Bond Lengths and Angles for a Representative Dialkyl Phosphonate

The detailed structural analysis also provides precise measurements of bond lengths and angles within the molecule, which are crucial for understanding its chemical behavior.

| Bond | Length (Å) | Angle | Degree (°) |

| P1-O2 | 1.475(2) | O2-P1-O4 | 115.50(7) |

| P1-O4 | 1.563(1) | O2-P1-O3 | 113.84(7) |

| P1-O3 | 1.567(1) | O4-P1-O3 | 101.02(7) |

| P1-C1 | 1.821(2) | O2-P1-C1 | 112.42(8) |

| O1-C1 | 1.428(2) | O4-P1-C1 | 104.99(7) |

| C1-C2 | 1.530(2) | O3-P1-C1 | 108.53(7) |

This data is for Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate and serves as a representative example. mdpi.com

On the other hand, X-ray powder diffraction (XRPD) is a valuable technique for the characterization of polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The X-ray beam is diffracted by these crystallites, producing a characteristic diffraction pattern of concentric rings. This pattern serves as a fingerprint for the crystalline phase, allowing for its identification and the assessment of its purity. While XRPD does not typically provide the same level of structural detail as SC-XRD, it is instrumental in phase identification, quality control, and for studying crystalline transformations. For novel phosphonate compounds, XRPD can be used to confirm that a bulk sample consists of a single crystalline phase corresponding to that determined by single-crystal analysis. mdpi.com

In the broader context of phosphonate research, the Cambridge Structural Database (CSD) is a critical resource that archives and curates crystal structure data. wikipedia.org When new crystal structures are determined, the data, often in the form of a Crystallographic Information File (CIF), is deposited in the CSD, making it accessible to the scientific community. mdpi.comresearchgate.net This repository allows for the systematic analysis of structural motifs and trends across a wide range of organophosphorus compounds. wikipedia.org

Theoretical and Computational Investigations of Dipropan 2 Yl 4 Bromobutyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.